Dextrose monohydrate

説明

Synthesis Analysis

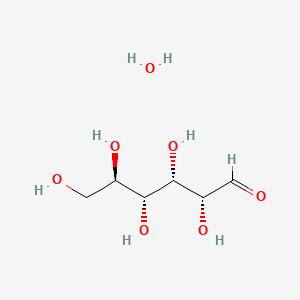

Glucose is initially synthesized by chlorophyll in plants using carbon dioxide from the air and sunlight as an energy source . Glucose is further converted to starch for storage . Since carbohydrates contain both alcohol and aldehyde or ketone functional groups, the straight-chain form is easily converted into the chair form - hemiacetal ring structure .Molecular Structure Analysis

Dextrose Monohydrate is the monohydrate form of D-glucose . The monohydrate form refers to the presence of one molecule of water for every molecule of glucose . The position of the -OH group on the anomeric carbon (#1) is an important distinction for carbohydrate chemistry .Chemical Reactions Analysis

Dextrose is oxidized to carbon dioxide and water, yielding energy . The reaction of glucose with water (hydration) and its reverse (dehydration) are crucial in the pharmaceutical industry .Physical And Chemical Properties Analysis

This compound is a kind of white hexagonal crystal which used starch as the raw materials . It is used as a sweetener . The relative density of this compound is 1.54 g/cc .科学的研究の応用

Crystallization Processes

DMH plays a significant role in crystallization processes. Studies have shown that initial dextrose concentration, seeding, and cooling profiles significantly affect the crystallization outcomes, including crystal yield and size. For example, a 2% increase in initial dextrose concentration significantly impacts the rate of crystallization and yield over a 24-hour period with minimal influence on median crystal size. The presence of impurities also influences nucleation and growth kinetics, albeit without significantly affecting the solubility of dextrose in water (Markande et al., 2012) (Markande et al., 2012).

Biosensors

DMH has been utilized in developing highly sensitive and non-invasive label-free biosensors for glucose detection. A study demonstrated the use of dextrose monohydrate in a lab-on-chip biosensor for salivary glucose detection, highlighting its potential as a clinical diagnostic tool due to its sensitivity and wide linear range (Balakrishnan et al., 2014).

Medical Applications

Research has explored DMH's efficacy in medical applications, such as in the treatment of facial photoaging. A study found that medical dextrose tincture significantly improved skin moisture retention, gloss, collagen density, and elasticity compared to medical hyaluronic acid gel, indicating DMH's potential in dermatological treatments (Song et al., 2023).

Industrial Applications

DMH's role extends to industrial applications, where its characteristics influence the quality and production processes of pharmaceuticals. For instance, the validation of DMH pharmaceutical production process technology demonstrated its capability to produce high-quality pharmaceutical-grade DMH, supporting the independence of national pharmaceutical raw materials (Suharno et al., 2020).

Analytical Tools

DMH's identification in pharmaceutical ingredients has been enhanced through spectroscopic screening methods, such as portable Raman and near-infrared spectrometers. These methods offer sophisticated analytical techniques for screening pharmaceutical ingredients, demonstrating DMH's significance in ensuring pharmaceutical quality and safety (Srivastava et al., 2016).

作用機序

Target of Action

Dextrose monohydrate, also known as D-glucose, is a simple sugar that serves as a primary energy source for our cells . It targets various cells in the body, particularly those in the brain, muscles, and liver. The primary targets of this compound are the glucose transport proteins, such as GLUT1, which are highly enriched in brain capillary endothelial cells . These transporters carry glucose molecules through the blood-brain barrier .

Mode of Action

This compound interacts with its targets by being absorbed into cells via glucose transport proteins . Once inside the cell, it is metabolized through various biochemical pathways to produce energy. This compound works by quickly increasing the amount of glucose in your blood , which is then used by cells for energy.

Biochemical Pathways

This compound affects several biochemical pathways. The most significant of these is glycolysis, where glucose is broken down to produce ATP, the primary energy currency of cells . It also impacts the gluconeogenesis pathway, where glucose is produced from non-carbohydrate sources . In addition, it plays a role in the glycogenesis pathway, where excess glucose is stored as glycogen for future use .

Pharmacokinetics

This compound is rapidly absorbed by the body, making it a quick source of energy . It is metabolized in the liver and muscles, and any excess is stored as glycogen for later use . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are such that it is quickly and efficiently used by the body, ensuring high bioavailability .

Result of Action

The primary result of this compound’s action is the provision of energy to cells. It supports various physiological functions by serving as a fundamental carbohydrate . It also plays a crucial role in maintaining blood glucose levels, especially during periods of fasting or intense physical activity . In medical emergencies, it is often administered to restore blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate at which it is metabolized can be affected by an individual’s metabolic rate, which can be influenced by factors such as age, physical activity, and overall health . Additionally, the compound’s stability can be affected by storage conditions . It is also worth noting that the production of this compound can be influenced by the availability of starch sources, such as corn, wheat, rice, and tapioca .

将来の方向性

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77938-63-7 | |

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)